1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
描述
Historical Development and Discovery
1PBC emerged from systematic efforts to identify selective modulators of TMEM16A, a channel implicated in pathologies ranging from hypertension to cystic fibrosis. Early pharmacological characterization revealed its dual proton-accepting groups enable membrane permeability and voltage-dependent block. Cryo-electron microscopy studies in 2022 resolved its binding site within an extracellular pocket formed by transmembrane helices α3–α6, adjacent to the pore’s narrow neck region. This structural work explained prior functional observations of open-channel block kinetics and calcium sensitivity.
Comparative studies with earlier TMEM16A inhibitors like tannic acid and CaCCinh-A01 highlighted 1PBC’s superior selectivity. While earlier compounds non-specifically targeted multiple chloride channels, 1PBC’s inhibition profile shows >100-fold selectivity for TMEM16A/B over TMEM16F scramblase activity. Its development marked a shift toward structure-guided design of anion channel modulators.
Significance in Ion Channel Research
1PBC has become a cornerstone tool for probing TMEM16A gating mechanisms. Key contributions include:
Table 1: 1PBC’s Impact on TMEM16A Gating Studies
These data resolved long-standing debates about TMEM16A’s dual gating mechanisms. The calcium-dependent electrostatic gate and voltage-sensitive hydrophobic gate operate synergistically, with 1PBC binding stabilizing an intermediate conformation. Molecular dynamics simulations show inhibitor binding induces outward movement of α4 and α6 helices, expanding the outer vestibule.
Role in Cellular Physiology Studies
In native tissues, 1PBC has elucidated TMEM16A’s contribution to:
Airway Epithelial Chloride Secretion
Smooth Muscle Contractility
Neuronal Excitability
Table 2: Cellular Systems Studied Using 1PBC
These studies established TMEM16A’s dominance in agonist-evoked chloride transport, contrasting with earlier views of CFTR as the primary secretory pathway. The compound’s membrane permeability allows rapid intracellular access, making it ideal for acute electrophysiological experiments.
属性
IUPAC Name |
1-oxo-3-(trifluoromethyl)-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3N3O/c14-13(15,16)8-5-11(20)19-10-4-2-1-3-9(10)18-12(19)7(8)6-17/h1-5,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTYCXMNTMSRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C(=CC(=O)N23)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrido[1,2-a]benzimidazole derivative with trifluoromethylating agents and subsequent hydroxylation and cyanation steps . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives with altered pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying its activity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility in research .
科学研究应用
1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily by blocking TMEM16A calcium-activated chloride channels. This inhibition occurs through interaction with the anion pore, preventing chloride ion conductance and modulating cellular processes dependent on these channels . The molecular targets include specific residues within the TMEM16A channel, which are critical for its selectivity and sensitivity .
相似化合物的比较
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 1, 2, and 3 of the pyrido[1,2-a]benzimidazole core. These modifications influence molecular weight, polarity, and biological activity.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
生物活性
1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound recognized for its significant biochemical and pharmacological properties. This compound has garnered attention due to its potent inhibitory effects on specific ion channels, particularly the TMEM16A calcium-activated chloride channels, which play a crucial role in various physiological processes.
- Molecular Formula : C13H6F3N3O
- Molecular Weight : 277.20 g/mol
- CAS Number : 362602-12-8
The primary mechanism of action for this compound involves blocking the TMEM16A channels. This inhibition occurs through direct interaction with the anion pore of the channel, effectively preventing chloride ion conductance. This modulation of ion flow can influence cellular excitability and signaling pathways, making it a valuable tool in both research and potential therapeutic applications.
Ion Channel Inhibition
Research indicates that this compound exhibits high selectivity and potency in inhibiting TMEM16A channels. The compound's structure, particularly the trifluoromethyl and hydroxy functional groups, contributes to its unique binding characteristics.
| Compound | Target | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| This compound | TMEM16A | 0.12 | High |
| Niclosamide | TMEM16A | 0.15 | Moderate |
Antiviral Potential
In addition to its ion channel inhibition properties, preliminary studies suggest that this compound may have antiviral applications. Its structural analogs have shown efficacy against various viral targets, indicating a possible broad-spectrum antiviral activity.
Study on TMEM16A Inhibition
In a study conducted by researchers at the University of Cape Town, the compound was tested for its efficacy in inhibiting TMEM16A channels in cellular models. Results demonstrated that at concentrations as low as 0.12 µM, the compound effectively blocked chloride currents induced by calcium influx, highlighting its potential for treating conditions associated with dysregulated ion channel activity.
Antiviral Activity Evaluation
Another significant study evaluated the antiviral properties of related benzimidazole derivatives against respiratory viruses. While specific data on this compound was limited, similar compounds within the class exhibited EC50 values ranging from 5 to 28 µM against RSV (Respiratory Syncytial Virus), suggesting a promising avenue for further investigation into its antiviral capabilities.
Applications in Research and Medicine
The compound's ability to modulate ion channel activity positions it as a potential candidate for various therapeutic applications:
- Research : Utilized as a tool for studying ion channel physiology and pathophysiology.
- Medicine : Potential applications in treating diseases linked to ion channel dysfunction such as cystic fibrosis and certain cardiac arrhythmias.
- Antiviral Development : As part of ongoing research into new antiviral agents targeting respiratory viruses.
常见问题
Q. Table 1: Key Spectroscopic Data for Structural Validation
Q. Table 2: Reaction Optimization Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
